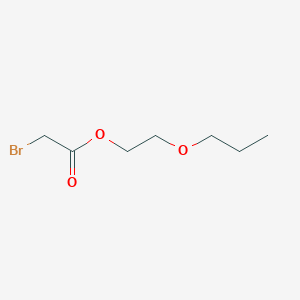

2-Propoxyethyl bromoacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Propoxyethyl bromoacetate is a useful research compound. Its molecular formula is C7H13BrO3 and its molecular weight is 225.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Separation Techniques

One of the primary applications of 2-propoxyethyl bromoacetate is in analytical chemistry, specifically in High-Performance Liquid Chromatography (HPLC). The compound can be effectively separated using a reverse phase HPLC method. The mobile phase typically comprises acetonitrile, water, and phosphoric acid, although for mass spectrometry applications, phosphoric acid can be substituted with formic acid. This method allows for the isolation of impurities and is scalable for preparative separations, making it valuable for pharmacokinetic studies .

Drug Development

This compound has been explored as a structural component in the development of Proteolysis Targeting Chimeras (PROTACs). These compounds are designed to induce targeted protein degradation, which is a promising strategy for cancer therapy. The incorporation of an ester group, such as that found in this compound, has been shown to enhance the permeability and bioactivity of PROTACs targeting bromodomain and extra-terminal (BET) proteins. This modification can significantly improve the effectiveness of these agents in degrading target proteins and inducing cytotoxicity in cancer cells .

Targeted Protein Degradation

Recent studies have indicated that compounds like this compound can be utilized to optimize the design of small-molecule degraders targeting BET proteins. These proteins play a crucial role in gene transcription regulation and are implicated in various cancers. The strategic modification of compounds to include ester functionalities has been linked to improved membrane permeability and biological activity, making them suitable candidates for therapeutic development against malignancies such as acute myeloid leukemia and multiple myeloma .

Market Applications

According to consumption reports, this compound is classified under various chemical registries and has significant market presence across different sectors globally. Its applications extend beyond research laboratories into industrial uses where it may serve as an intermediate or reagent in the synthesis of other chemical entities .

化学反応の分析

Alkylation Reactions

Bromoacetate esters are widely used as alkylating agents. For 2-propoxyethyl bromoacetate :

-

Reaction with amines : Forms acetamide derivatives.

| Substrate | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Aniline | N-phenylacetamide | 68–72 | THF, K₂CO₃, 24 h, RT | |

| Benzylamine | N-benzylacetamide | 75 | DCM, Et₃N, 12 h, RT |

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., CN⁻, SH⁻):

-

Cyanide displacement : Produces 2-propoxyethyl cyanoacetate .

-

Thiol substitution : Forms thioether derivatives.

| Nucleophile | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| CN⁻ | Cyanoacetate derivative | 66 | DMF, 60°C, 6 h | |

| SH⁻ | Mercaptoacetate derivative | 58 | EtOH, reflux, 8 h |

Coupling Reactions

Used in synthesizing complex molecules via cross-coupling (e.g., Suzuki-Miyaura):

-

Palladium-catalyzed coupling : Reacts with arylboronic acids to form biarylacetates.

-

Example: With phenylboronic acid → 2-propoxyethyl 2-phenylacetate 7.

-

| Boronic Acid | Catalyst | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 82 | Toluene, 80°C, 12 h | 7 |

Pharmaceutical Intermediates

Polymer Chemistry

-

Monomer for functional polymers : Copolymerizes with acrylates to introduce bromine sites for post-polymerization modification .

Reaction Mechanisms

-

Alkylation : Proceeds via an SN2 mechanism due to the primary bromide’s structure 7.

-

Nucleophilic substitution : Steric hindrance from the propoxy group may favor SN1 pathways in polar solvents .

Research Gaps

特性

CAS番号 |

10332-48-6 |

|---|---|

分子式 |

C7H13BrO3 |

分子量 |

225.08 g/mol |

IUPAC名 |

2-propoxyethyl 2-bromoacetate |

InChI |

InChI=1S/C7H13BrO3/c1-2-3-10-4-5-11-7(9)6-8/h2-6H2,1H3 |

InChIキー |

CKPISSPGMGLMTN-UHFFFAOYSA-N |

SMILES |

CCCOCCOC(=O)CBr |

正規SMILES |

CCCOCCOC(=O)CBr |

Key on ui other cas no. |

10332-48-6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。